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Compound of Interest

Compound Name: Abivertinib maleate

Cat. No.: B10860127 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Abivertinib maleate. The following information is intended to assist in the design and

troubleshooting of experiments aimed at identifying biomarkers of response to this dual

EGFR/BTK inhibitor.

Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers for sensitivity to Abivertinib in Non-Small Cell Lung

Cancer (NSCLC)?

A1: The primary biomarkers indicating sensitivity to Abivertinib in NSCLC are specific mutations

in the Epidermal Growth Factor Receptor (EGFR) gene. Abivertinib is a third-generation EGFR

Tyrosine Kinase Inhibitor (TKI) that potently targets both activating mutations and the T790M

resistance mutation.[1][2] Key sensitivity biomarkers include:

EGFR Activating Mutations: Such as the L858R point mutation in exon 21 and exon 19

deletions.[1][3]

EGFR T790M "Gatekeeper" Mutation: This mutation is the most common cause of acquired

resistance to first-generation EGFR TKIs.[2][4] Abivertinib effectively inhibits EGFR harboring

this mutation.
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Integrin Subunit Alpha 8 (ITGA8) Expression: Recent studies suggest that higher expression

of ITGA8 may enhance sensitivity to Abivertinib by attenuating the FAK/SRC/AKT/MAPK

signaling pathway.[5]

Q2: What are the known mechanisms and biomarkers of resistance to Abivertinib?

A2: Resistance to Abivertinib is heterogeneous and can be driven by both EGFR-dependent

and EGFR-independent mechanisms. A key clinical study (NCT02330367) identified several

resistance mechanisms:[6][7]

EGFR Amplification: This is the most common resistance mechanism observed.[6][7]

EGFR Tertiary Mutations: The most notable is the C797S mutation. The allelic context of

C797S with T790M (cis or trans) is critical for determining subsequent treatment strategies.

[7][8][9] The L718V mutation has also been reported.[7]

Loss of EGFR T790M Mutation: A subset of patients may lose the T790M mutation upon

developing resistance to Abivertinib.[6][7]

Bypass Track Activation: Alterations in other signaling pathways can confer resistance.

These include:

MET amplification[6]

HER2 (ERBB2) amplification[6]

Mutations in PIK3CA, CDKN2A, TP53, and RB1[6]

Histologic Transformation: Transformation to small-cell lung cancer has been observed as a

resistance mechanism.[6]

Q3: How does Abivertinib's dual inhibitory function affect biomarker discovery?

A3: Abivertinib inhibits both EGFR and Bruton's Tyrosine Kinase (BTK).[1][2] While EGFR

mutations are the primary biomarkers in NSCLC, the BTK inhibitory activity is relevant in other

contexts, such as B-cell malignancies and inflammatory conditions like COVID-19.[2][10] For

researchers studying Abivertinib, it is crucial to consider the cellular context. In epithelial-
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derived cancers like NSCLC, EGFR pathway biomarkers are paramount. In hematological

malignancies or inflammatory disease models, assessing BTK expression, phosphorylation

status, and downstream signaling pathways (e.g., NF-κB) would be more relevant.

Data Presentation
Table 1: In Vitro Inhibitory Activity of Abivertinib

Target IC50 (nM) Cell Line Notes

EGFR L858R 0.18 -

Potent inhibition of a

common activating

mutation.[1]

EGFR T790M 0.18 -

High potency against

the key resistance

mutation to 1st/2nd

gen TKIs.[1]

Wild-Type EGFR 7.68 -

Selective for mutant

over wild-type EGFR,

suggesting a better

safety profile.[1]

Mutant EGFR

Phosphorylation
2.8 NIH/3T3_TC32T8

Demonstrates cellular

target engagement.[1]

Mutant EGFR

Phosphorylation
7.3 NCI-H1975

Demonstrates cellular

target engagement.[1]

Table 2: Clinical Efficacy of Abivertinib in EGFR T790M+
NSCLC (NCT02330367)
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Parameter Value
95% Confidence
Interval

Notes

Overall Response

Rate (ORR)
56.5% -

Assessed by

Independent Review

Committee (IRC) at

38.8 months median

follow-up.[3]

Complete Response

(CR)
5.3% -

A significant portion of

responders achieved

complete tumor

regression.[3][11]

Median Overall

Survival (OS)
28.2 months -

Demonstrates long-

term clinical benefit in

a heavily pretreated

population.[3][11]

Median Progression-

Free Survival (PFS)
7.5 months 6.0 - 8.8

From an earlier data

cutoff at 19.2 months

follow-up.[11][12]

Disease Control Rate

(DCR)
88.0% 82.9% - 92.1%

Indicates that the vast

majority of patients

experienced clinical

benefit.[11][12]

Table 3: Frequency of Abivertinib Resistance
Mechanisms (NCT02330367)
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Resistance Mechanism Frequency Notes

EGFR Amplification 23% (putative)
The most common mechanism

of acquired resistance.[6][7]

EGFR T790M Loss 15%

A significant fraction of patients

lose the targetable mutation.[6]

[7]

EGFR Tertiary Mutations (e.g.,

C797S)
13%

Emergence of new mutations

that hinder Abivertinib binding.

[6][7]

Other EGFR-independent

mechanisms
Variable

Involves alterations in MET,

HER2, PIK3CA, CDKN2A,

TP53, Rb1, and SCLC

transformation.[6]

Experimental Protocols
EGFR Mutation Analysis by Next-Generation
Sequencing (NGS)
This protocol outlines the general workflow for detecting EGFR mutations in tumor tissue or

circulating tumor DNA (ctDNA).

Objective: To identify activating (L858R, Exon 19 del), resistance (T790M), and tertiary (C797S)

EGFR mutations.

Methodology:

Sample Preparation:

FFPE Tissue: Extract genomic DNA using a commercially available kit optimized for

formalin-fixed, paraffin-embedded tissue. Quantify DNA and assess quality.

Plasma (for ctDNA): Collect peripheral blood in specialized tubes (e.g., Streck Cell-Free

DNA BCT). Perform a double-spin centrifugation protocol to separate plasma. Extract

ctDNA using a dedicated kit.[13][14][15]
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Library Preparation:

Use a targeted NGS panel that includes all exons of the EGFR gene. The Oncomine

Precision Assay is an example of such a panel.[16]

Fragment DNA and ligate sequencing adapters.

Perform PCR amplification to enrich for the target regions and add sample-specific

barcodes.

Sequencing:

Pool barcoded libraries and sequence on an NGS platform (e.g., Ion Torrent PGM, Illumina

MiSeq/NextSeq).[17]

Data Analysis:

Align sequencing reads to the human reference genome.

Perform variant calling to identify single nucleotide variants (SNVs) and

insertions/deletions (indels).

Annotate identified variants to determine their clinical significance.

Troubleshooting:

Low DNA Yield/Quality from FFPE: Use specialized extraction kits. Consider a pre-

amplification step if input DNA is very low.

Failure to Detect Known Mutations: Verify the NGS panel covers the regions of interest.

Compare results with an orthogonal method like droplet digital PCR (ddPCR) for low-

frequency mutations.[17][18]

Ambiguous C797S Allelic Phase: For cfDNA, specialized ddPCR assays or long-read

sequencing may be required to determine if C797S and T790M are in cis or trans.[19][20]
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Gene Amplification Analysis by Fluorescence In Situ
Hybridization (FISH)
Objective: To detect amplification of MET and HER2 as potential resistance mechanisms.

Methodology:

Slide Preparation: Prepare 4-5 µm thick sections from FFPE tumor blocks.

Pre-treatment: Deparaffinize slides, followed by heat-induced epitope retrieval and protease

digestion to expose target DNA.

Probe Hybridization: Apply a locus-specific identifier (LSI) probe for the gene of interest

(MET or HER2) and a chromosome enumeration probe (CEP) for the corresponding

centromere (CEP7 for MET, CEP17 for HER2). Denature the probes and target DNA, then

hybridize overnight.[21][22][23]

Washing and Counterstaining: Wash slides to remove unbound probe, and counterstain with

DAPI.

Imaging and Analysis:

Using a fluorescence microscope, count the number of gene-specific signals and

centromere signals in at least 50-100 tumor cell nuclei.

Calculate the gene-to-centromere ratio. A ratio ≥2.0 is typically considered amplification.

[23][24]

Troubleshooting:

Weak/No Signals: Optimize protease digestion time. Ensure proper probe denaturation.

High Background: Inadequate washing. Use of high-quality reagents.

Difficulty in Identifying Tumor Cells: Use an adjacent H&E stained slide for morphological

correlation.
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Caption: EGFR signaling pathway and the inhibitory action of Abivertinib.
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Caption: ITGA8-mediated sensitization to Abivertinib via FAK/SRC pathway.
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Caption: Experimental workflow for identifying biomarkers of response to Abivertinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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